molecular formula C16H15FN2O3S B2382824 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide CAS No. 942011-32-7

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide

Cat. No.: B2382824
CAS No.: 942011-32-7
M. Wt: 334.37
InChI Key: WBBCMXBFZSAOSV-UHFFFAOYSA-N
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Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound is characterized by a molecular structure featuring a 2-fluorobenzamide group linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety . Compounds containing the 1,1-dioxidoisothiazolidine (isothiazolidine dioxide) group are recognized in scientific literature for their potential as key intermediates or active scaffolds in the development of biologically active molecules . The presence of this cyclic sulfonamide group is associated with interesting electronic properties and potential for target engagement. Research into analogous compounds containing the 1,1-dioxidoisothiazolidine motif has demonstrated their relevance in various therapeutic areas. For instance, such structures have been investigated as inhibitors of key biological pathways, including the Hedgehog signaling pathway, which is a target of interest in oncology . Furthermore, structurally related sulfonamide derivatives have shown potent inhibitory activity against ion channels, such as Kv1.3, which is implicated in immunomodulation . The specific mechanism of action for this compound is dependent on the research context, but sulfonamides, in general, are known to exert effects by mimicking natural substrates and inhibiting the activity of specific enzymes or protein targets, thereby disrupting essential biochemical pathways . The incorporation of the 2-fluorobenzamide group may further modulate the compound's physicochemical properties, such as its lipophilicity and metabolic stability, as well as its binding affinity through specific halogen-bonding interactions. This reagent is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c17-15-8-2-1-7-14(15)16(20)18-12-5-3-6-13(11-12)19-9-4-10-23(19,21)22/h1-3,5-8,11H,4,9-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBCMXBFZSAOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide typically involves the following steps:

    Formation of the Isothiazolidinyl Group: The isothiazolidinyl group can be synthesized by reacting a suitable precursor with sulfur dioxide and an oxidizing agent under controlled conditions.

    Attachment to the Phenyl Ring: The synthesized isothiazolidinyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Introduction of the Fluorobenzamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide is being investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit anti-cancer properties by targeting specific cellular pathways. For instance, studies have shown that derivatives of this compound can inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation and proliferation.

Case Study: Anticancer Activity
In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a related compound was evaluated using the National Cancer Institute's protocols and showed promising results with mean growth inhibition values indicating substantial anti-tumor activity .

Biological Research

Investigating Biological Pathways
The compound serves as a valuable tool in biological research for studying molecular interactions and pathways. Its ability to interact with enzymes and receptors allows researchers to explore mechanisms of action in disease contexts, particularly in cancer and inflammatory disorders.

Mechanistic Studies
Research has focused on elucidating the mechanism of action of this compound. For example, it may function as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting downstream signaling cascades critical for cell survival and proliferation.

Pharmaceutical Research

Pharmacokinetics and Pharmacodynamics
Pharmaceutical studies are underway to evaluate the pharmacokinetic properties of this compound. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is essential for its development as a drug candidate. Initial findings suggest that it adheres to Lipinski's Rule of Five, indicating favorable drug-like properties .

Development of New Drugs
The insights gained from studying this compound could lead to the design of new synthetic agents with enhanced biological activity. Researchers are exploring modifications to improve efficacy and reduce toxicity while maintaining therapeutic benefits .

Industrial Applications

Synthesis of Complex Molecules
In industrial settings, this compound can be utilized as an intermediate in the synthesis of more complex organic compounds. Its unique functional groups make it a versatile building block for various chemical reactions.

Optimization of Production Methods
The industrial production of this compound involves optimizing reaction conditions to enhance yield and purity. Techniques such as continuous flow reactors are being explored to improve efficiency in large-scale synthesis.

Summary Table

Application AreaKey Findings
Medicinal ChemistryPotential therapeutic agent with anti-cancer properties; inhibits cyclin-dependent kinases
Biological ResearchTool for investigating molecular pathways; interacts with enzymes/receptors
Pharmaceutical ResearchFavorable pharmacokinetics; adheres to Lipinski's Rule; potential for new drug development
Industrial ApplicationsUsed as an intermediate for synthesizing complex molecules; optimization strategies for production

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit cyclin-dependent kinases, thereby affecting cell cycle regulation and proliferation.

Comparison with Similar Compounds

Data Tables

Table 1: Crystallographic Comparison of Fluorinated Benzamides
Compound Space Group Interplanar Angle (°) H-Bond Distance (Å) Reference
Fo23 Pn 0.5(2) 2.54 (H···F)
Fo24 Pn 0.7(2) 2.12(4) (H···F)

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following structure:

N 3 1 1 dioxidoisothiazolidin 2 yl phenyl 2 fluorobenzamide\text{N 3 1 1 dioxidoisothiazolidin 2 yl phenyl 2 fluorobenzamide}

Physical Properties

  • Molecular Formula : C13H10FNO2S
  • Molecular Weight : 253.29 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the isothiazolidinone moiety suggests potential activity against a range of enzymes and receptors involved in disease processes.

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Anticancer Therapy : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased caspase activity and PARP cleavage.
  • Antimicrobial Properties :
    • In vitro studies revealed that the compound exhibited bactericidal effects against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Data Table

Biological ActivityObserved EffectReference
Anticancer (Cell Lines)Reduced cell viability
Apoptosis InductionIncreased caspase activity
Antimicrobial (S. aureus)Bactericidal effect

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-fluorobenzamide, and how can reaction conditions be standardized?

  • Methodology : Multi-step synthesis involving (1) coupling of 3-aminophenylisothiazolidine dioxide with 2-fluorobenzoyl chloride under anhydrous conditions, (2) purification via column chromatography with ethyl acetate/hexane gradients. Key parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (0–5°C during acylation), and catalyst-free one-pot approaches to minimize side reactions .**
  • Data Standardization : Use HPLC or GC-MS to monitor reaction progress and optimize yield (target >75%). Adjust stoichiometry of reagents (e.g., 1:1.2 molar ratio of amine to acyl chloride) to account for steric hindrance from the fluorobenzamide group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1H^1H, 13C^13C, and 19F^19F-NMR to confirm regiochemistry of the fluorobenzamide and isothiazolidin-dioxide moieties .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns from fluorine/chlorine .
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., CCDC deposition) to resolve conformational flexibility of the isothiazolidin ring and hydrogen-bonding interactions .
    • Supplementary Data : Include TGA/DSC for thermal stability profiling (decomposition >250°C) .

Q. How can researchers design preliminary biological assays to evaluate its pharmacological potential?

  • Screening Strategy :

  • In vitro : Test against kinase or protease targets (e.g., IC50_{50} assays) due to structural similarity to known inhibitors with fluorinated benzamide scaffolds .
  • Cellular Models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling (MTT assays) at 1–100 µM concentrations .
  • Controls : Include structurally related analogs (e.g., non-fluorinated benzamides) to isolate the role of the fluorine substituent .

Advanced Research Questions

Q. How does the electronic effect of the 2-fluoro substituent influence binding affinity in target proteins?

  • Computational Approach :

  • Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, highlighting fluorine’s electron-withdrawing effects on the benzamide carbonyl .
  • Molecular docking (AutoDock Vina) against crystallographic protein structures (e.g., PDB 4YAY) to compare binding poses with non-fluorinated analogs .
    • Experimental Validation : SAR studies via synthesizing analogs with Cl, Br, or H at the 2-position and testing IC50_{50} shifts .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Critical Analysis :

  • Assay Variability : Compare buffer conditions (e.g., pH 7.4 vs. 6.5) affecting ionization of the isothiazolidin-dioxide group .
  • Metabolic Stability : Use liver microsome assays (human/rat) to assess degradation rates, which may explain discrepancies in in vivo vs. in vitro efficacy .
  • Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) for direct binding kinetics .

Q. How can crystallographic data guide the design of derivatives with improved solubility?

  • Structural Insights :

  • Analyze X-ray packing diagrams to identify hydrophobic regions (e.g., fluorophenyl group) contributing to poor aqueous solubility .
  • Introduce polar groups (e.g., -OH, -NH2_2) at the 4-position of the phenyl ring while avoiding steric clashes with target proteins .
    • Formulation Testing : Use co-solvency (PEG 400/ethanol) or nanoemulsion techniques to enhance bioavailability .

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